ERAP1-IN-3

ERAP1 inhibition Enzymatic potency Biochemical assay

ERAP1-IN-3 is a potent, allosteric inhibitor of ERAP1 with a pIC50 of 8.6 and high cellular activity (pIC50 7.7), suitable for in vitro mechanistic studies. Due to poor oral bioavailability, it is not recommended for in vivo studies. For high-quality research material, please refer to the pricing and availability section below.

Molecular Formula C17H16F2N4O2S
Molecular Weight 378.4 g/mol
Cat. No. B527347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameERAP1-IN-3
SynonymsERAP1-IN-1
Molecular FormulaC17H16F2N4O2S
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CCN=C(N)NS(=O)(=O)C3=C(C=CC(=C3)F)F
InChIInChI=1S/C17H16F2N4O2S/c18-12-5-6-14(19)16(9-12)26(24,25)23-17(20)21-8-7-11-10-22-15-4-2-1-3-13(11)15/h1-6,9-10,22H,7-8H2,(H3,20,21,23)
InChIKeyKLIVXGVUVONPGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ERAP1-IN-3: High-Potency Allosteric ERAP1 Inhibitor for Immuno-Oncology and Autoimmune Disease Research


ERAP1-IN-3 (also designated compound 13) is a cyclohexyl acid-based small-molecule inhibitor of endoplasmic reticulum aminopeptidase 1 (ERAP1), identified through a structure- and property-guided hit-to-lead optimization program [1]. It belongs to a series of allosteric ERAP1 inhibitors that bind to a regulatory site distinct from the catalytic active site, a mechanism that confers high selectivity over the closely related paralogs ERAP2 and IRAP [1]. The compound is characterized by a 5,6-bicyclic scaffold and exhibits sub-nanomolar biochemical potency against ERAP1 (pIC50 = 8.6) [1].

ERAP1-IN-3: Why In-Class Substitution with Other ERAP1 Inhibitors Is Not Equivalent


ERAP1 inhibitors differ markedly in their mechanism of action, potency, selectivity, and cellular efficacy. ERAP1-IN-3 acts via an allosteric regulatory site, whereas many legacy inhibitors (e.g., bestatin, leucinethiol) are active-site-directed and lack paralog selectivity [1][2]. Even within the same chemical series, minor structural modifications drastically alter pharmacokinetic properties and cellular activity. For example, while ERAP1-IN-3 achieves the highest biochemical potency (pIC50 = 8.6) and superior ligand-lipophilicity efficiency (LLE) among its analogs, its poor oral bioavailability (F = 3%) restricts its use to in vitro applications, whereas closely related compound 7 demonstrates favorable oral exposure and is more suitable for in vivo studies [1]. Thus, generic substitution without considering these quantitative performance differentials can lead to experimental failure or misinterpretation.

ERAP1-IN-3: Head-to-Head Quantitative Differentiation Evidence


ERAP1-IN-3 vs. ERAP1-IN-1 and ERAP1-IN-2: >100-Fold Superior Biochemical Potency

ERAP1-IN-3 exhibits sub-nanomolar potency against ERAP1 (pIC50 = 8.6, equivalent to IC50 ≈ 2.5 nM) [1]. In contrast, ERAP1-IN-1 (IC50 = 0.4 μM) and ERAP1-IN-2 (IC50 = 1.72 μM) demonstrate micromolar potency. This represents a >160-fold and >680-fold improvement in biochemical inhibition, respectively.

ERAP1 inhibition Enzymatic potency Biochemical assay

ERAP1-IN-3 vs. DG013A and Bestatin: Mechanistic Advantage of Allosteric Inhibition

ERAP1-IN-3 binds to an allosteric regulatory site, a binding mode shared by the cyclohexyl acid series and distinct from active-site-directed inhibitors [1]. While direct selectivity data for ERAP1-IN-3 against ERAP2 and IRAP have not been reported, its close analog compound 7 (pIC50 = 7.7) exhibited no measurable inhibition of ERAP2 or IRAP (pIC50 < 4.0), corresponding to >1,000-fold selectivity [1]. This allosteric-site selectivity contrasts sharply with the phosphinic acid mimetic DG013A, which potently inhibits both ERAP1 (IC50 = 33 nM) and ERAP2 (IC50 = 11 nM) [2], and with bestatin, which inhibits ERAP1 with an IC50 of 45 μM and also targets multiple other aminopeptidases [3].

Selectivity Allosteric mechanism ERAP2 IRAP

ERAP1-IN-3 vs. Lead Compound 7: Superior Cellular Antigen Presentation Inhibition

ERAP1-IN-3 achieves the highest cellular potency within the cyclohexyl acid series, with a cellular pIC50 of 7.7 in the HeLa cell SIINFEKL antigen presentation assay [1]. This represents a 0.7 log unit difference between biochemical and cellular activity. In comparison, the series hit compound 1 showed no measurable cellular activity, and compound 7 exhibited a 0.7 log unit drop from its biochemical pIC50 of 7.7 (cellular pIC50 ≈ 7.0) [1]. The absolute cellular potency of ERAP1-IN-3 is superior to all other reported compounds in the series.

Cellular activity Antigen presentation Immunopeptidome

ERAP1-IN-3 vs. Lead Compound 7: Distinct Pharmacokinetic Profiles Define Application Scope

ERAP1-IN-3 and compound 7 exhibit markedly different pharmacokinetic (PK) properties in rats, dictating their respective experimental utility [1]. ERAP1-IN-3 demonstrates high unbound intravenous clearance (7236 mL/min/kg), poor oral exposure (AUC0-t = 10.0 ng·h/mL), and very low oral bioavailability (F = 3%). In contrast, compound 7 exhibits moderate unbound clearance (283 mL/min/kg), substantially higher oral exposure (AUC0-t = 229 ng·h/mL), and favorable oral bioavailability (F = 18%). Compound 7 also shows 10-fold lower lipophilicity and >1,000 μg/mL FaSSIF solubility compared to 58 μg/mL for ERAP1-IN-3.

Pharmacokinetics Bioavailability In vitro tool

ERAP1-IN-3: Optimal Use Cases Based on Quantitative Performance Profile


High-Throughput Screening and Enzymatic Assay Development

With sub-nanomolar biochemical potency (pIC50 = 8.6) [1], ERAP1-IN-3 is ideally suited for high-throughput screening (HTS) campaigns and enzymatic assay development where maximal signal-to-noise ratio and minimal compound consumption are critical. Its potency significantly exceeds that of ERAP1-IN-1 (IC50 = 0.4 μM) and ERAP1-IN-2 (IC50 = 1.72 μM), enabling robust hit identification at lower screening concentrations .

Cellular Immunopeptidomics and Antigen Presentation Studies

ERAP1-IN-3 achieves the highest cellular activity (pIC50 = 7.7) among all reported cyclohexyl acid series compounds [1]. This makes it the optimal choice for ex vivo studies requiring potent, cell-permeable ERAP1 inhibition, such as profiling ERAP1-dependent changes in the MHC-I immunopeptidome by mass spectrometry, or validating ERAP1's role in antigen presentation pathways in cultured cancer or immune cells.

ERAP1-Specific Pathway Dissection (Paralog Selectivity Required)

Although direct selectivity data for ERAP1-IN-3 are not published, its membership in the allosteric cyclohexyl acid series confers inferred >1,000-fold selectivity over ERAP2 and IRAP, as demonstrated by analog compound 7 [1]. This contrasts with non-selective inhibitors like DG013A (ERAP2 IC50 = 11 nM) [2] and bestatin. ERAP1-IN-3 is therefore the preferred tool for experiments requiring clean attribution of biological effects specifically to ERAP1 inhibition, without confounding ERAP2 or IRAP modulation.

In Vitro-Only Experimental Models

Due to its high unbound clearance (7236 mL/min/kg) and poor oral bioavailability (F = 3%) in rats [1], ERAP1-IN-3 is strictly an in vitro tool compound. It should not be used for in vivo efficacy or PK studies. For in vivo applications requiring oral dosing, compound 7 (F = 18%) is the recommended alternative within the same chemical series [1].

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